molecular formula C19H29N3O4S B5504327 N-[4-(cyclopentyloxy)phenyl]-1-[(dimethylamino)sulfonyl]-3-piperidinecarboxamide

N-[4-(cyclopentyloxy)phenyl]-1-[(dimethylamino)sulfonyl]-3-piperidinecarboxamide

Cat. No.: B5504327
M. Wt: 395.5 g/mol
InChI Key: CPEROHIURMJRBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(cyclopentyloxy)phenyl]-1-[(dimethylamino)sulfonyl]-3-piperidinecarboxamide is a useful research compound. Its molecular formula is C19H29N3O4S and its molecular weight is 395.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 395.18787759 g/mol and the complexity rating of the compound is 591. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Metabolic Pathway Identification

Research on related compounds, such as Lu AA21004, a novel antidepressant, has involved the identification of cytochrome P450 enzymes responsible for their metabolic pathways. This includes the formation of various metabolites via oxidation, highlighting the significance of understanding the metabolic fate of such compounds for therapeutic applications (Hvenegaard et al., 2012).

Synthesis of Biologically Active Derivatives

The synthesis of O-substituted derivatives of similar compounds demonstrates an interest in developing biologically active molecules with potential therapeutic effects, particularly in the context of enzyme inhibition, which is critical for drug development (Khalid et al., 2013).

Novel Synthetic Routes

Research has also focused on developing novel synthetic routes for related piperidine, pyrrolizidine, indolizidine, and quinolizidine compounds, emphasizing the importance of innovative methodologies in the synthesis of complex molecules for pharmacological applications (Back & Nakajima, 2000).

Development of Kinase Inhibitors

The exploration of beta-Piperidinoethylsulfides for the development of kinase inhibitors, particularly for cyclin-dependent kinase CDK2, highlights the compound's potential application in cancer therapy through targeted molecular inhibition (Griffin et al., 2006).

Antibacterial Activity

Studies on N,N-Diethylamide bearing benzenesulfonamide derivatives showcase the investigation into the compound's antibacterial properties, providing a foundation for the development of new antibiotics (Ajani et al., 2013).

Properties

IUPAC Name

N-(4-cyclopentyloxyphenyl)-1-(dimethylsulfamoyl)piperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29N3O4S/c1-21(2)27(24,25)22-13-5-6-15(14-22)19(23)20-16-9-11-18(12-10-16)26-17-7-3-4-8-17/h9-12,15,17H,3-8,13-14H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPEROHIURMJRBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)N1CCCC(C1)C(=O)NC2=CC=C(C=C2)OC3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.